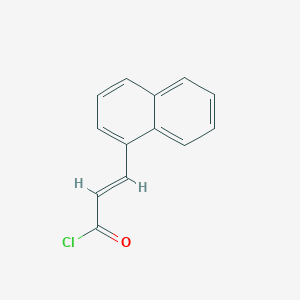

(2E)-3-(1-Naphthyl)acryloyl chloride

Description

(2E)-3-(1-Naphthyl)acryloyl chloride, identified by its CAS number 120681-10-9, is a solid organic compound with the molecular formula C₁₃H₉ClO and a molecular weight of 216.66 g/mol . guidechem.com It belongs to the class of α,β-unsaturated acyl halides, a group of compounds known for their high reactivity and versatility in chemical reactions. The synthesis of this compound typically involves the conversion of the corresponding carboxylic acid, (2E)-3-(1-Naphthyl)acrylic acid, using a chlorinating agent. wikipedia.org

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 120681-10-9 guidechem.com |

| Molecular Formula | C₁₃H₉ClO guidechem.com |

| Molecular Weight | 216.66 g/mol guidechem.com |

α,β-Unsaturated acyl halides are a class of organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond. nih.gov This arrangement results in a unique electronic distribution that influences their chemical behavior. The acryloyl chloride part of the molecule is a highly reactive functional group, susceptible to nucleophilic attack. noaa.govnih.gov The presence of the double bond in conjugation with the acyl chloride allows for both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition reactions, making them versatile intermediates in organic synthesis. acs.orgacs.org These compounds are crucial in the synthesis of various organic structures, including polymers and complex alicyclic systems. nih.gov

The naphthyl group is a common motif in medicinal chemistry and materials science due to its unique electronic and steric properties. nih.gov When incorporated into an acryloyl system, it can impart specific characteristics to the resulting molecules. Naphthyl-containing compounds have been investigated for a range of applications, from high-performance visible light photoinitiators for acrylate (B77674) polymerization to the development of novel polymers. nih.gov The rigid and planar structure of the naphthalene (B1677914) ring system can influence the packing of molecules in the solid state, which is a critical factor in the design of organic electronic materials. ed.ac.uk Furthermore, the extended π-system of the naphthyl group can be functionalized to tune the electronic properties of the molecule, which is a key strategy in the development of new dyes and semiconductors. ed.ac.ukresearchgate.net

The reactivity and selectivity of this compound are a direct consequence of its molecular architecture. The key structural features include:

The Acyl Chloride Group : As a highly reactive acylating agent, the acyl chloride group readily undergoes nucleophilic substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions. chemicalbook.comnih.gov This reactivity is the basis for its use in the synthesis of esters, amides, and ketones.

The α,β-Unsaturated System : The conjugation of the carbon-carbon double bond with the carbonyl group creates an electrophilic center at the β-carbon, making it susceptible to attack by nucleophiles in a Michael-type addition. This dual reactivity allows for the construction of complex molecular frameworks.

The Naphthyl Group : The bulky and electron-rich naphthyl group exerts significant steric and electronic effects on the molecule. canterbury.ac.nzcanterbury.ac.nz Sterically, it can influence the stereochemical outcome of reactions by directing the approach of incoming reagents. numberanalytics.com Electronically, the naphthyl group can modulate the reactivity of the α,β-unsaturated system through resonance and inductive effects, potentially influencing the regioselectivity of nucleophilic attack. researchgate.net The fusion of the two aromatic rings in the naphthalene system creates a rigid structure that can lead to different steric interactions compared to a simple phenyl group. canterbury.ac.nz

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-naphthalen-1-ylprop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIGLBSXOOGSLX-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2e 3 1 Naphthyl Acryloyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Group

Detailed Reaction Mechanisms: Nucleophilic Attack, Tetrahedral Intermediate Formation, and Chloride Elimination

The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org This pathway is distinct from a single-step SN2 reaction. libretexts.org

The reaction initiates with the nucleophilic attack on the electrophilic carbonyl carbon of the acryloyl chloride. The pi electrons of the carbon-oxygen double bond are pushed onto the oxygen atom, resulting in the formation of a tetrahedral intermediate . libretexts.orgyoutube.comyoutube.com In this intermediate state, the hybridization of the carbonyl carbon changes from sp2 to sp3. libretexts.orgyoutube.com

This tetrahedral intermediate is typically unstable and transient. youtube.com The reaction proceeds by the reformation of the carbon-oxygen double bond. This is accompanied by the elimination of the chloride ion, which is an effective leaving group due to its stability as a weak base. libretexts.orgyoutube.com The final product is the new carbonyl compound where the chloride has been substituted by the incoming nucleophile. libretexts.org If the attacking nucleophile was neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral product and a byproduct like HCl. youtube.comyoutube.com

Kinetics and Thermodynamics of Acylation Reactions involving (2E)-3-(1-Naphthyl)acryloyl Chloride

Acyl chlorides are among the most reactive of the carboxylic acid derivatives, and their reactions are typically fast. libretexts.org While specific kinetic data for this compound are not extensively documented, insights can be drawn from analogous systems. For instance, studies on the Friedel-Crafts acetylation of naphthalene (B1677914) reveal how the substitution position on the naphthyl ring affects reaction rates and activation parameters. psu.edursc.org Reactions at the 1-position (α-position) can be sterically hindered, which influences the activation energy and entropy of the reaction. psu.edursc.org

The following table presents activation parameters for the related Friedel-Crafts acetylation of naphthalene, illustrating the kinetic differences between reactions at the α- and β-positions, which can be attributed to steric and electronic factors.

| Reaction Position | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Relative Rate Dependence |

|---|---|---|---|

| α-Acetylation | ~21 | ~ -160 | Second-order in acylating reagent |

| β-Acetylation | ~48 | ~ -99 | First-order in acylating reagent |

Data adapted from studies on the Friedel-Crafts acetylation of naphthalene. psu.edursc.org

The table below shows calculated thermodynamic data for the reaction of the parent acryloyl chloride with water at standard temperature.

| Thermodynamic Parameter | Value at 298.15 K |

|---|---|

| Heat of Reaction (ΔH°) | Exothermic |

| Free Energy of Reaction (ΔG°) | Exergonic (Spontaneous) |

Data based on thermodynamic calculations for the reaction of acryloyl chloride and water. researchgate.net

Role of the Conjugated Double Bond in Electrophilic and Radical Additions

The structure of this compound features a carbon-carbon double bond conjugated with both the carbonyl group and the naphthyl ring system. This extended π-system allows the double bond to participate in addition reactions.

In electrophilic additions , the electron-rich double bond acts as a nucleophile, attacking an electrophile (e.g., H+ from a hydrogen halide). libretexts.org This initial attack breaks the pi bond and forms a new sigma bond, generating a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to complete the addition. The regioselectivity of this reaction is influenced by the stability of the resulting carbocation, which in this case would be stabilized by resonance with the adjacent naphthyl ring.

The conjugated double bond is also susceptible to radical additions . This is a key step in the free-radical polymerization of acrylate (B77674) monomers. researchgate.net The process is initiated by a radical species that adds to one of the carbons of the double bond. This creates a new radical on the adjacent carbon, which can then propagate by reacting with another monomer molecule. researchgate.net While polymerization is a common outcome, single radical additions are also possible under controlled conditions. The presence of the bulky 1-naphthyl group may influence the stereochemistry and rate of such polymerization or addition reactions.

Influence of the 1-Naphthyl Substituent on Reaction Pathways

The 1-naphthyl group exerts significant electronic and steric effects that modulate the reactivity of the molecule at both the carbonyl carbon and the conjugated double bond.

Steric Hindrance and π-Conjugation Effects on Intermediate Stability

Substitution at the 1-position of a naphthalene ring is subject to considerable steric hindrance from the hydrogen atom at the 8-position (the peri-hydrogen). stackexchange.comnih.gov This steric interaction can force the attached group—in this case, the acryloyl chloride moiety—to twist out of the plane of the aromatic ring. psu.edu Such a deviation from planarity disrupts the π-conjugation between the carbonyl group, the double bond, and the naphthyl ring.

This loss of co-planarity has profound effects on the stability of reaction intermediates. For example, in a nucleophilic acyl substitution, the stability of the tetrahedral intermediate could be affected. More significantly, for reactions involving the conjugated system, such as electrophilic addition, steric hindrance can raise the energy of the transition state. rsc.org In some cases, severe steric strain can even favor alternative reaction mechanisms. psu.edursc.org

Electronic Polarization and Electrophilicity Modulation by Aromatic Systems

The 1-naphthyl group influences the electronic properties of the molecule through inductive and resonance effects. The aromatic system can donate electron density through resonance, which is crucial for stabilizing positively charged intermediates. stackexchange.com For instance, a carbocation formed at the α-carbon (adjacent to the ring) during an electrophilic addition would be significantly stabilized by delocalizing the positive charge across the naphthalene ring system. stackexchange.com Generally, substitution at the 1-position of naphthalene leads to a more stable cationic intermediate compared to substitution at the 2-position due to a greater number of resonance structures that preserve one of the aromatic rings. stackexchange.com

Conversely, the electron-withdrawing nature of the acryloyl chloride group pulls electron density away from the aromatic ring. This interplay modulates the electrophilicity of the molecule. The carbonyl carbon is rendered highly electrophilic by the inductive effects of the chlorine and the conjugated system. The β-carbon of the alkene is also an electrophilic site, susceptible to nucleophilic attack in Michael-type additions, although reactions at the more reactive acyl chloride group typically dominate. reddit.com The electronic character of the naphthyl ring thus plays a critical role in determining the precise reactivity and stability of intermediates across various reaction pathways.

Comparative Reactivity Studies with Analogous Acryloyl Chlorides and Derivatives

The reactivity of this compound in nucleophilic acyl substitution reactions is governed by a combination of electronic and steric factors originating from its unique molecular structure. To understand its chemical behavior, it is instructive to compare it with structurally simpler analogs, namely acryloyl chloride and (2E)-3-phenylacryloyl chloride, commonly known as cinnamoyl chloride. These comparisons illuminate how substituting the β-carbon of the acryloyl system with progressively larger aromatic groups—from a proton to a phenyl group, and finally to a naphthyl group—modulates the reactivity of the acyl chloride functional group.

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. This mechanism typically proceeds via a two-step addition-elimination pathway involving a tetrahedral intermediate, although a concerted SN2-like mechanism can also be operative. researchgate.netijnrd.orgresearchgate.net The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center. niu.edu

Electronic Effects:

The electrophilicity of the carbonyl carbon is a crucial determinant of reactivity. niu.edu Electron-withdrawing groups attached to the carbonyl group increase its partial positive charge, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and slow down the reaction.

Acryloyl Chloride: The vinyl group (CH₂=CH–) is a weak electron-withdrawing group, which slightly enhances the reactivity of the acyl chloride compared to a saturated analog like propanoyl chloride.

Cinnamoyl Chloride: The phenyl group is capable of both inductive electron withdrawal and resonance electron donation. In the cinnamoyl system, the phenyl group is conjugated with the carbonyl group through the double bond. This extended conjugation allows for resonance stabilization of the ground state, which can decrease the electrophilicity of the carbonyl carbon compared to a simple aliphatic acyl chloride. However, the phenyl group can also stabilize the transition state. Studies on the solvolysis of cinnamoyl chloride suggest it is more reactive than benzoyl chloride, indicating that the electronic effects transmitted through the vinyl spacer play a significant role. ijnrd.org

Steric Effects:

Steric hindrance plays a critical role in determining the rate of nucleophilic attack. niu.edu Bulky substituents near the carbonyl group can impede the approach of a nucleophile, slowing the reaction.

Acryloyl Chloride: With only hydrogen atoms at the β-position, acryloyl chloride is the least sterically hindered of the three analogs, allowing for relatively easy access for nucleophiles.

Cinnamoyl Chloride: The phenyl group at the β-position introduces significant steric bulk compared to a hydrogen atom, potentially hindering the approach of the nucleophile to the carbonyl carbon.

This compound: The 1-naphthyl group is substantially larger and more sterically demanding than a phenyl group. Furthermore, its placement at the 1-position means that the peri-hydrogen (the hydrogen at the 8-position of the naphthalene ring) can cause significant steric crowding, further shielding the reaction center from nucleophilic attack. This "peri-effect" can have a profound impact on the molecule's conformation and reactivity. researchgate.net

Comparative Reactivity Summary:

Based on the interplay of these electronic and steric factors, a qualitative trend in reactivity can be proposed. While extended conjugation in the aromatic analogs might slightly decrease the ground-state electrophilicity of the carbonyl carbon, steric hindrance is expected to be the dominant factor in differentiating their reactivity towards nucleophiles.

The following table summarizes the key structural features and their anticipated impact on reactivity in nucleophilic acyl substitution reactions.

| Compound Name | β-Substituent | Key Electronic Feature | Key Steric Feature | Expected Relative Reactivity |

| Acryloyl Chloride | Hydrogen (–H) | Weakly electron-withdrawing vinyl group | Minimal steric hindrance | High |

| Cinnamoyl Chloride | Phenyl (–C₆H₅) | Extended conjugation, inductive withdrawal | Moderate steric hindrance | Intermediate |

| This compound | 1-Naphthyl (–C₁₀H₇) | Extensive conjugation, inductive withdrawal | Significant steric hindrance (peri-effect) | Low |

Illustrative Kinetic Data:

| Acryloyl Chloride Analog | β-Substituent | Hypothetical Relative Rate Constant (k_rel) |

| Acryloyl Chloride | –H | 100 |

| Cinnamoyl Chloride | –C₆H₅ | 15 |

| This compound | –C₁₀H₇ | 1 |

| This table is illustrative and based on established principles of chemical reactivity. The values are not derived from a specific experimental study. |

Derivatization and Functionalization Strategies Utilizing 2e 3 1 Naphthyl Acryloyl Chloride

Synthesis of Functionalized Acrylamides and Esters

The acryloyl chloride functional group is an excellent acylating agent, enabling the straightforward synthesis of corresponding acrylamides and esters through reactions with amines and alcohols, respectively. These reactions are fundamental in introducing the (2E)-3-(1-naphthyl)acryloyl moiety into various molecular scaffolds.

The reaction of (2E)-3-(1-naphthyl)acryloyl chloride with primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism to yield N-substituted (2E)-3-(1-naphthyl)acrylamides. researchgate.netchemguide.co.uk This amidation is typically a rapid and high-yielding reaction. The general reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acryloyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom, often facilitated by a base or an excess of the amine reactant to neutralize the hydrogen chloride byproduct. nih.govhud.ac.uk

A study on the synthesis of novel naphthalene (B1677914) derivatives utilized a similar starting material, 2-cyano-3-(naphthalen-1-yl)acryloyl chloride, reacting it with various nitrogen nucleophiles. nih.gov This highlights the broad applicability of this reaction type for creating a library of amide derivatives. The reaction conditions are generally mild, often carried out at room temperature in a suitable solvent. nih.gov The specific properties of the resulting acrylamide (B121943) are determined by the nature of the amine used. A variety of aromatic and heterocyclic amines can be employed to synthesize a diverse range of functionalized acrylamides. researchgate.net

Below is a representative table of potential acrylamide derivatives synthesized from this compound and various amines, based on established amidation reactions of acyl chlorides.

| Amine Reactant | Product Name | Potential Application Area |

| Aniline (B41778) | N-phenyl-3-(1-naphthyl)acrylamide | Organic synthesis intermediate |

| Benzylamine | N-benzyl-3-(1-naphthyl)acrylamide | Precursor for bioactive molecules |

| Pyrrolidine | 1-(3-(1-naphthyl)acryloyl)pyrrolidine | Material science |

| 4-Aminophenol | N-(4-hydroxyphenyl)-3-(1-naphthyl)acrylamide | Polymer synthesis, antioxidant |

| 2-Aminothiazole | N-(thiazol-2-yl)-3-(1-naphthyl)acrylamide | Medicinal chemistry |

In a similar fashion to amidation, this compound readily reacts with alcohols and phenols to form the corresponding esters. This esterification reaction is a cornerstone of organic synthesis. libretexts.org The reaction typically proceeds under basic conditions, often using a tertiary amine like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl produced. researchgate.net Alternatively, the reaction can be carried out with the alcohol or phenol (B47542) itself acting as the solvent if it is a liquid.

Phenols, being less nucleophilic than alcohols, may require slightly more forcing conditions or the conversion to their more reactive phenoxide form by treatment with a base like sodium hydroxide. libretexts.org The esterification of phenols with acyl chlorides in the presence of a catalyst like TiO2 under solvent-free conditions has also been reported as an efficient method. niscpr.res.in The incorporation of the naphthylacrylate moiety can impart desirable properties such as fluorescence and high refractive index to the resulting molecules.

The following table illustrates potential ester derivatives that can be synthesized from this compound.

| Alcohol/Phenol Reactant | Product Name | Potential Application Area |

| Ethanol | Ethyl (2E)-3-(1-naphthyl)acrylate | Fragrance and flavor industry |

| Phenol | Phenyl (2E)-3-(1-naphthyl)acrylate | Monomer for polymer synthesis |

| 2-Naphthol | Naphthalen-2-yl (2E)-3-(1-naphthyl)acrylate | High-performance polymers, optical materials |

| 4-Methoxyphenol | 4-methoxyphenyl (2E)-3-(1-naphthyl)acrylate | UV-curable resins, liquid crystals |

| Geraniol | (E)-3,7-dimethylocta-2,6-dien-1-yl (2E)-3-(1-naphthyl)acrylate | Specialty polymers, bioactive compounds |

Preparation of Naphthyl-Containing Polymers and Monomers

The vinyl group in this compound and its derivatives allows for their use as monomers in polymerization reactions. This leads to the formation of polymers with pendant naphthyl groups, which can significantly influence the material's properties, such as thermal stability, optical characteristics, and chemical resistance.

Functionalized polyacrylates containing the naphthyl group can be prepared by first synthesizing the corresponding naphthyl acrylate (B77674) monomer via esterification of an alcohol with this compound, followed by polymerization of the monomer. A one-pot synthesis of poly(2-naphthyl methacrylate) has been described, starting from methacryloyl chloride and 2-naphthol, which demonstrates the feasibility of creating such polymers. researchgate.net This approach can be adapted using this compound to produce poly((2E)-3-(1-naphthyl)acrylates). The polymerization is typically carried out via free radical polymerization, initiated by thermal or photochemical means. The resulting polymers can have applications in areas such as organic light-emitting diodes (OLEDs) and as high-performance plastics.

| Monomer | Polymer Name | Potential Application Area |

| Phenyl (2E)-3-(1-naphthyl)acrylate | Poly(phenyl (2E)-3-(1-naphthyl)acrylate) | Optical films, high refractive index materials |

| Ethyl (2E)-3-(1-naphthyl)acrylate | Poly(ethyl (2E)-3-(1-naphthyl)acrylate) | Specialty coatings, adhesives |

| 2-Hydroxyethyl (2E)-3-(1-naphthyl)acrylate | Poly(2-hydroxyethyl (2E)-3-(1-naphthyl)acrylate) | Hydrogels, biocompatible materials |

Optically active polymers can be developed by reacting this compound with chiral amines or alcohols to form chiral monomers. Subsequent polymerization of these monomers would lead to the formation of optically active polymers. The chirality can be introduced into the side chain of the polymer, which can influence the polymer's secondary structure and its interaction with other chiral molecules. While specific research on optically active polymers derived directly from this compound is not widely reported, the synthetic strategy is well-established in polymer chemistry. For example, the reaction with a chiral amine like (R)-1-phenylethylamine would yield the corresponding chiral N-substituted acrylamide monomer, which could then be polymerized to an optically active polymer.

| Chiral Reactant | Chiral Monomer | Potential Polymer Property |

| (R)-1-Phenylethylamine | (R)-N-(1-phenylethyl)-3-(1-naphthyl)acrylamide | Chiral stationary phase in chromatography |

| (S)-2-Aminobutane | (S)-N-(sec-butyl)-3-(1-naphthyl)acrylamide | Chiral recognition materials |

| L-Proline methyl ester | (S)-methyl 2-((2E)-3-(1-naphthyl)acryloyl)pyrrolidine-1-carboxylate | Asymmetric catalysis |

Formation of Chalcone (B49325) Derivatives via Acylation

Chalcones are α,β-unsaturated ketones that form the central core for a variety of biologically important compounds. ulpgc.es One of the synthetic routes to chalcones is the Friedel-Crafts acylation of an aromatic compound with a cinnamoyl chloride derivative. ekb.egunair.ac.id this compound can serve as the acylating agent in a Friedel-Crafts reaction with an electron-rich aromatic compound, such as benzene, toluene, or anisole, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govresearchgate.net This reaction results in the formation of a new carbon-carbon bond between the aromatic ring and the carbonyl carbon of the acryloyl chloride, yielding a naphthyl-containing chalcone derivative. researchgate.net These chalcones can be valuable intermediates for the synthesis of flavonoids and other heterocyclic compounds.

The table below provides examples of potential chalcone derivatives formed through this acylation strategy.

| Aromatic Substrate | Chalcone Product Name | Potential Application Area |

| Benzene | 1-phenyl-3-(1-naphthyl)prop-2-en-1-one | Pharmaceutical intermediate |

| Anisole | 1-(4-methoxyphenyl)-3-(1-naphthyl)prop-2-en-1-one | Synthesis of bioactive compounds |

| Thiophene | 1-(thiophen-2-yl)-3-(1-naphthyl)prop-2-en-1-one | Materials science, medicinal chemistry |

| Naphthalene | 1,3-di(naphthalen-1-yl)prop-2-en-1-one | Fluorescent materials |

Integration into More Complex Molecular Scaffolds (e.g., Carbamic Acid Compounds, Azo Dyes)

The high reactivity of the acyl chloride functional group is the primary driver for integrating the (2E)-3-(1-naphthyl)acryloyl moiety into larger molecular frameworks. This is most commonly achieved through nucleophilic acyl substitution reactions.

Carbamic Acid Compounds and Amide Scaffolds

While carbamic acids and their derivatives are a distinct class of compounds, the core strategy for linking the (2E)-3-(1-naphthyl)acryloyl unit to nitrogen-containing molecules proceeds through the formation of a highly stable amide bond. chemguide.co.uklibretexts.org This reaction is a cornerstone of organic synthesis for building complex molecular architectures. chemistrysteps.com The reaction between this compound and a primary or secondary amine occurs via a nucleophilic addition-elimination mechanism. youtube.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion, forming the corresponding N-substituted (2E)-3-(1-naphthyl)acrylamide. libretexts.orgvaia.com

The resulting amide scaffold possesses the rigid and sterically demanding 1-naphthyl group, which can be used to control the conformation of the final molecule or to introduce specific photophysical properties. A base, such as pyridine or triethylamine, is often added to the reaction to neutralize the hydrogen chloride byproduct. chemistrysteps.com

| Reactant 1 | Reactant 2 (Amine) | Product | Typical Conditions |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-alkyl/aryl-(2E)-3-(1-naphthyl)acrylamide | Inert solvent (e.g., DCM, THF), Room Temperature, Base (e.g., Triethylamine, Pyridine) |

| This compound | Secondary Amine (R₂-NH) | N,N-dialkyl/diaryl-(2E)-3-(1-naphthyl)acrylamide |

Azo Dyes

Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). nih.govcuhk.edu.hk this compound can be used to chemically modify pre-synthesized azo dyes, thereby altering their properties or introducing new functionalities. researchgate.net A common strategy involves synthesizing an azo dye that contains a nucleophilic group, such as a hydroxyl (-OH) or an amino (-NH₂) group. nih.gov

For instance, an azo dye can be prepared via the standard diazotization of an aromatic amine and subsequent coupling with a phenol or naphthol derivative. unb.ca The resulting hydroxy-functionalized azo dye can then be reacted with this compound. In this reaction, the hydroxyl group of the dye acts as a nucleophile, attacking the acyl chloride to form an ester linkage. This process covalently attaches the bulky and UV-active (2E)-3-(1-naphthyl)acryloyl scaffold to the chromophore. This modification can be used to improve the dye's lightfastness, alter its solubility, or introduce a polymerizable group (the acryloyl moiety) for creating colored polymers. researchgate.net

| Reactant 1 | Reactant 2 | Product | Bond Formed |

|---|---|---|---|

| Hydroxy-functionalized Azo Dye (Dye-OH) | This compound | (2E)-3-(1-Naphthyl)acryloyl-derivatized Azo Dye (Dye-O-CO-CH=CH-Naphthyl) | Ester |

Stereoselective Transformations Yielding β-Chloroacrylamides

The synthesis of β-chloroacrylamides represents a more complex transformation where control of stereochemistry is crucial. The direct conversion from this compound to a β-chloroacrylamide is not a standard reaction. A more chemically sound and stereoselective approach involves starting from the corresponding alkyne precursor, 3-(1-Naphthyl)propiolic acid.

The proposed synthesis proceeds in a multi-step sequence. First, 3-(1-Naphthyl)propiolic acid is converted to its more reactive acid chloride derivative, 3-(1-Naphthyl)propioloyl chloride. This is typically achieved using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

The key step is the reaction of 3-(1-Naphthyl)propioloyl chloride with a secondary amine, such as diethylamine. The reaction mechanism involves the nucleophilic addition of the amine to one of the sp-hybridized carbons of the alkyne. In the presence of a chloride source (either from the solvent or an additive), a subsequent addition of chloride occurs across the triple bond. This hydroamination/chlorination sequence can be highly stereoselective. The addition of the amine and the chlorine atom typically occurs in a trans fashion, leading specifically to the formation of the (E)-isomer of the β-chloroacrylamide product. The geometry of the resulting double bond is thus controlled by the reaction mechanism.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 3-(1-Naphthyl)propiolic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3-(1-Naphthyl)propioloyl chloride | Activation of the carboxylic acid |

| 2 | 3-(1-Naphthyl)propioloyl chloride | Diethylamine (Et₂NH) | (E)-3-Chloro-3-(1-naphthyl)-N,N-diethylacrylamide | Stereoselective trans-addition across the alkyne |

This stereoselective method provides access to highly functionalized acrylamide structures where the spatial arrangement of the substituents (naphthyl, chloro, and amide groups) is precisely defined, which is critical for applications in materials science and medicinal chemistry.

Applications of 2e 3 1 Naphthyl Acryloyl Chloride in Advanced Organic Synthesis

Building Block in Complex Molecular Architectures

The rigid and planar structure of the naphthalene (B1677914) group, combined with the reactive acryloyl chloride, makes (2E)-3-(1-Naphthyl)acryloyl chloride a significant building block for the construction of complex and sterically hindered molecular architectures. A notable application is in the field of photochemistry, specifically in [2+2] cycloaddition reactions.

In a detailed study, this compound was synthesized from its corresponding carboxylic acid, (E)-3-(naphthalen-1-yl)acrylic acid, by treatment with oxalyl chloride. The resulting acryloyl chloride was then used to create a symmetrical diester by reacting it with 1,8-dihydroxynaphthalene (1,8-DHN), which acts as a covalent template. This diester precursor is designed for template-directed photochemical [2+2] cycloaddition reactions. nih.gov Upon irradiation with UV light, these reactions lead to the formation of complex cyclobutane (B1203170) structures with high diastereoselectivity. nih.govrsc.org The cycloadducts can then be detached from the template to yield symmetrical and unsymmetrical cyclobutane products, which are challenging to synthesize through other methods. nih.gov

Table 1: Synthesis of a Diester Precursor for Photochemical [2+2] Cycloaddition

| Reactant 1 | Reactant 2 | Reagent | Product | Application | Reference |

| (E)-3-(Naphthalen-1-yl)acrylic acid | Oxalyl Chloride | - | This compound | Intermediate Synthesis | nih.gov |

| This compound | 1,8-Dihydroxynaphthalene (1,8-DHN) | DCC, DMAP | Symmetrical Diester | Precursor for [2+2] Cycloaddition | nih.gov |

Role in Peptide Chemistry: Introduction of Chloro-Acrylate Moieties into Biomolecules

Currently, there is limited specific information available in publicly accessible scientific literature regarding the direct application of this compound in peptide chemistry for the introduction of chloro-acrylate moieties into biomolecules. The reactivity of acryloyl chlorides with amines suggests a potential for modifying peptides. wikipedia.org However, detailed research findings or examples of such applications with this specific compound are not prominently documented.

Precursor for Fluorescent Probes and Organic Electronic Materials

The naphthalene moiety is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent probes for detecting various analytes and for imaging purposes in biological systems. niscpr.res.inresearchgate.net Naphthalene-based fluorescent probes are valued for their high quantum yield and excellent photostability, which are attributed to the rigid and conjugated π-electron system of the naphthalene ring. researchgate.net

This compound, by virtue of its reactive acyl chloride group, serves as an excellent precursor for incorporating the fluorescent naphthyl group into other molecules. It can be readily reacted with alcohols, amines, and other nucleophiles to form esters and amides, thereby covalently linking the naphthalene fluorophore to a target structure. For instance, naphthoic acid derivatives have been successfully synthesized and evaluated as fluorescent probes for screening advanced glycation end-products breakers. nih.govsigmaaldrich.com While direct synthesis from this compound is not detailed in this specific study, the principle of utilizing a reactive naphthalene derivative is well-established.

The photophysical properties of polymers containing naphthyl acrylates have been shown to be of interest, exhibiting both monomer and excimer fluorescence, which can be used to probe polymer chain conformation and interactions.

Table 2: Properties of Naphthalene Derivatives as Fluorescent Probes

| Property | Description | Significance | Reference |

| Fluorophore | The naphthalene ring system | Provides the intrinsic fluorescence | niscpr.res.inresearchgate.net |

| High Quantum Yield | Efficient conversion of absorbed light into emitted light | Leads to brighter fluorescent signals | researchgate.net |

| Photostability | Resistance to photobleaching | Allows for longer observation times in imaging applications | researchgate.net |

| Reactive Handle | The acryloyl chloride group | Enables covalent attachment to other molecules | wikipedia.org |

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

This compound and its derivatives are valuable intermediates in the synthesis of compounds with potential pharmacological activities. The naphthyl group is a common scaffold in medicinal chemistry, and its incorporation into various molecular frameworks can lead to compounds with a range of biological effects.

A study on the synthesis of novel naphthalene derivatives with potential antitumor activity utilized a closely related starting material, 2-cyano-3-(naphthalen-1-yl)acryloyl chloride. researchgate.net This compound was reacted with various nitrogen nucleophiles to generate a library of derivatives that were then assessed for their anticancer properties. researchgate.net This highlights the utility of the naphthyl-acryloyl scaffold in generating biologically active molecules.

Furthermore, research on 3-(1-Naphthoyl)acrylic acid, a related compound, has demonstrated its use as a substrate for the synthesis of novel heterocyclic compounds, such as pyridazinone, oxazinone, and furanone derivatives. researchgate.net Some of these newly synthesized compounds exhibited antimicrobial activity. researchgate.net Given that this compound is the acid chloride of the corresponding acrylic acid, it represents a more reactive intermediate that can be employed in similar synthetic strategies to produce pharmacologically relevant molecules.

Table 3: Examples of Pharmacologically Relevant Compounds from Naphthyl-Acryloyl Derivatives

| Starting Material | Resulting Compounds | Potential Pharmacological Activity | Reference |

| 2-Cyano-3-(naphthalen-1-yl)acryloyl chloride | Naphthalene derivatives with amide linkages | Antitumor | researchgate.net |

| 3-(1-Naphthoyl)acrylic acid | Pyridazinone, oxazinone, and furanone derivatives | Antimicrobial | researchgate.net |

Catalytic Applications and Ligand Synthesis involving Naphthyl-Acryloyl Structures

There is currently a lack of specific, publicly available research detailing the direct use of this compound in catalytic applications or as a primary component in ligand synthesis. While N-heterocyclic carbene (NHC) ligands with naphthyl substituents have been explored for their catalytic activity in various reactions, these are typically not derived from naphthyl-acryloyl precursors. mdpi.com The potential for the naphthyl-acryloyl structure to be incorporated into ligand design exists, but has not been extensively reported.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For (2E)-3-(1-Naphthyl)acryloyl chloride, both ¹H and ¹³C NMR are employed to confirm the carbon framework, the stereochemistry of the double bond, and the electronic environment of each nucleus.

The ¹H NMR spectrum is anticipated to show distinct signals for the vinyl and naphthyl protons. The vinyl protons (Hα and Hβ) form an AX system, appearing as two doublets. The proton alpha to the carbonyl group (Hα) is expected to resonate at a higher field (approx. 6.5-6.8 ppm) compared to the proton beta to the carbonyl (Hβ, approx. 8.0-8.5 ppm), which is significantly deshielded by the adjacent naphthyl ring. The coupling constant (J value) between these two protons is expected to be in the range of 15-16 Hz, which is characteristic of a trans or (E)-configuration across the double bond. The seven protons of the 1-naphthyl group would produce a complex multiplet pattern in the aromatic region, typically between 7.5 and 8.2 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the acyl chloride is the most deshielded, expected to appear around 166-168 ppm. The two sp² hybridized carbons of the vinyl group would be found in the 120-150 ppm range. The ten carbons of the naphthyl ring will produce a series of signals in the aromatic region, generally between 125 and 135 ppm, with the quaternary carbons showing distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data of analogous compounds like trans-cinnamoyl chloride and 3-(1-naphthyl)acrylic acid.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling (J, Hz) |

|---|---|---|---|

| ¹H NMR | Vinyl Hα (to COCl) | ~6.6 | Doublet, J ≈ 15.5 Hz |

| Vinyl Hβ (to Naphthyl) | ~8.3 | Doublet, J ≈ 15.5 Hz | |

| Naphthyl-H | 7.5 - 8.2 | Multiplet | |

| ¹³C NMR | C=O (Acyl Chloride) | ~167 | - |

| Vinyl Cα | ~125 | - | |

| Vinyl Cβ | ~148 | - | |

| Naphthyl-C | 125 - 135 | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride. Due to the electronegativity of the chlorine atom and conjugation with the double bond, this peak appears at a characteristically high frequency, typically in the range of 1770-1790 cm⁻¹. Another key feature is the C=C stretching vibration of the alkene, which is expected around 1620-1640 cm⁻¹. The intensity of this peak is enhanced due to conjugation. The spectrum would also display multiple bands corresponding to the 1-naphthyl group, including aromatic C=C stretching vibrations (approx. 1580-1600 cm⁻¹) and C-H stretching from both the aromatic ring and the vinyl group (above 3000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar bonds. The C=C stretching of the conjugated system and the symmetric breathing modes of the naphthyl ring are expected to produce strong signals in the Raman spectrum, often appearing in the 1570-1630 cm⁻¹ region.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic/Vinyl) | Naphthyl/Alkene | 3050 - 3100 | Medium |

| C=O Stretch | Acyl Chloride | 1770 - 1790 | Very Strong |

| C=C Stretch | Alkene | 1620 - 1640 | Strong |

| C=C Stretch | Aromatic (Naphthyl) | 1580 - 1600 | Medium-Strong |

| C-Cl Stretch | Acyl Chloride | 700 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is highly sensitive to the extent of π-conjugation in a molecule.

The structure of this compound contains an extended π-electron system that includes the naphthalene (B1677914) ring, the acryloyl double bond, and the carbonyl group. This extensive conjugation is expected to result in strong absorption bands in the UV region. The primary electronic transitions are π→π* transitions. Compared to naphthalene itself, which has absorption maxima around 220, 286, and 312 nm, the extended conjugation in this compound is predicted to cause a significant bathochromic (red) shift, moving the primary absorption bands to longer wavelengths, likely above 300 nm, with high molar absorptivity (ε). A weaker n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is also possible but may be obscured by the much stronger π→π* bands.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π→π | Naphthyl-Acryloyl System | >300 | High (>10,000) |

| n→π | Carbonyl (C=O) | ~350-400 | Low (<500) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from fragmentation patterns.

For this compound (C₁₃H₉ClO), the calculated molecular weight is approximately 216.67 g/mol . The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺˙) at m/z corresponding to this mass, considering isotopic distribution for chlorine (³⁵Cl and ³⁷Cl).

The fragmentation pattern is predictable based on the structure. The most characteristic fragmentation is the loss of the chlorine radical to form a highly stable acylium cation [M-Cl]⁺. This fragment is often the base peak in the spectrum of acyl chlorides. Subsequent fragmentation could involve the loss of a neutral carbon monoxide (CO) molecule from the acylium ion. Other significant fragments would arise from the naphthyl and vinyl moieties.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z (for ³⁵Cl) | Ionic Fragment | Formula | Notes |

|---|---|---|---|

| 216 | [M]⁺˙ | [C₁₃H₉ClO]⁺˙ | Molecular Ion |

| 181 | [M-Cl]⁺ | [C₁₃H₉O]⁺ | Acylium ion, likely base peak |

| 153 | [M-Cl-CO]⁺ | [C₁₂H₉]⁺ | Loss of carbon monoxide |

| 127 | [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | Naphthyl cation |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Analysis of Derivatives

While this compound is itself an achiral molecule, its reactive acyl chloride group makes it an excellent derivatizing agent for the chiral analysis of other molecules, such as alcohols and amines.

The principle involves reacting the achiral this compound with a chiral analyte (e.g., an enantiopure alcohol, R*-OH) to form a covalent derivative (a chiral ester). This new molecule incorporates the strong chromophore of the naphthylacryloyl group.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The naphthylacryloyl moiety in the derivative acts as a reporter group. The interaction between the electronic transitions of this chromophore and the stereocenter of the attached analyte generates a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration of the analyte.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD, measuring differential absorption in the vibrational transitions. VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.net By analyzing the VCD signals of the derivative, particularly the strong C=O stretching mode, one can deduce the absolute stereochemistry of the original alcohol or amine, often by comparing the experimental spectrum with quantum chemical calculations. researchgate.net The rigid and predictable conformation of the acryloyl linker aids in creating reliable computational models for this purpose.

Computational Chemistry and Theoretical Studies of 2e 3 1 Naphthyl Acryloyl Chloride

Quantum Chemical Calculations (e.g., DFT, B3LYP) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a prominent method used for these investigations, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional being one of the most widely employed and reliable for organic molecules. researchgate.netekb.eg These calculations allow for the optimization of the molecular geometry to find its most stable, lowest-energy conformation.

For a molecule like (2E)-3-(1-Naphthyl)acryloyl chloride, a geometry optimization would be performed using a suitable basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution. researchgate.net This process determines the precise spatial arrangement of atoms, providing a foundation for all other computational analyses. The resulting optimized structure reveals the planarity of the acryloyl system, influenced by the conjugation between the naphthyl ring, the double bond, and the carbonyl group.

Once the molecular geometry is optimized, a detailed analysis of its structural parameters can be conducted. These parameters are crucial for confirming the molecule's structure and understanding its electronic properties.

Bond Lengths: The calculated bond lengths reveal the nature of the chemical bonds. For instance, the C=C double bond in the acryloyl moiety is expected to be shorter than the C-C single bonds. The C=O bond of the carbonyl group will be shorter still, indicating its strong double-bond character. The bond connecting the naphthyl group to the vinyl carbon is expected to have a length intermediate between a pure single and double bond, indicating electronic conjugation. DFT calculations on the related acryloyl chloride molecule show a C=C bond length of approximately 1.341 Å, a C-C single bond of 1.475 Å, and a C=O bond of 1.185 Å. cyberleninka.ru

Bond Angles: Bond angles are dictated by the hybridization of the atoms. The sp² hybridized carbons of the naphthyl ring, the vinyl group, and the carbonyl group are expected to have bond angles close to 120°, consistent with a planar geometry. cyberleninka.ru Any significant deviations from this value could indicate steric strain within the molecule.

Dihedral Angles: Dihedral angles define the rotation around single bonds and are critical for understanding the molecule's three-dimensional shape and conformational preferences. For this compound, the dihedral angle involving the C=C double bond and the C=O group is key to its conformation. The planarity required for maximum conjugation suggests this angle would be close to 0° (s-cis) or 180° (s-trans).

Table 1: Predicted Geometrical Parameters for the Acryloyl Fragment Data based on calculations for acryloyl chloride, a related structure. cyberleninka.ru

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | C=C | 1.341 Å |

| C-C | 1.475 Å | |

| C=O | 1.185 Å | |

| C-Cl | 1.776 Å | |

| Bond Angle | C-C=O | 125.39° |

| C-C-Cl | 115.21° | |

| O=C-Cl | 119.40° |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are crucial descriptors of a molecule's reactivity and kinetic stability. mdpi.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be distributed over the electron-rich naphthyl ring and the C=C double bond, reflecting the regions most susceptible to electrophilic attack. The LUMO is likely concentrated around the electron-deficient carbonyl carbon and the C=C double bond, indicating the sites for nucleophilic attack. wuxibiology.com DFT calculations using the B3LYP functional would provide the specific energy values for these orbitals.

Table 2: Frontier Orbitals and Reactivity

| Orbital | Role in Reactions | Energy Level | Implication of Energy Value |

| HOMO | Electron Donor | EHOMO | Higher energy indicates better electron-donating ability. |

| LUMO | Electron Acceptor | ELUMO | Lower energy indicates better electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | ΔE | Smaller gap suggests higher reactivity and polarizability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP is a 3D plot of the electrostatic potential on the electron density surface, which provides a visual representation of the charge distribution. researchgate.net

Different colors on the MEP map correspond to different values of the electrostatic potential:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These sites are favorable for electrophilic attack. researchgate.net

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. researchgate.net

Green: Represents regions of neutral or zero potential.

For this compound, the MEP map would show a region of high negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons. This is the primary site for electrophilic attack. Conversely, regions of high positive potential (blue) would be found around the carbonyl carbon, which is highly electrophilic and the principal site for nucleophilic attack. The hydrogen atoms of the molecule would also show positive potential. researchgate.net

Conformational Analysis and Rotational Energy Barriers

Conformational analysis is used to identify the most stable conformers of a molecule and to determine the energy barriers for rotation around its single bonds. For this compound, rotation can occur around the single bond connecting the naphthyl ring to the vinyl group and the single bond between the vinyl group and the carbonyl carbon.

To perform this analysis, the potential energy surface (PES) is scanned by systematically rotating a specific dihedral angle while optimizing the rest of the molecule's geometry at each step. scielo.org.mx This process, typically done using DFT methods, reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states for rotation.

The most stable conformation of this compound is expected to be planar or nearly planar to maximize the π-conjugation across the naphthyl ring, the double bond, and the carbonyl group. The two main planar conformers would be the s-trans (dihedral angle of 180°) and s-cis (dihedral angle of 0°) forms, referring to the arrangement around the C-C single bond of the acryloyl unit. Computational studies on related molecules like cinnamaldehyde (B126680) show that the s-trans conformer is generally more stable. scielo.org.mx The calculated rotational barrier between these conformers for similar molecules is typically in the range of several kcal/mol. researchgate.netmdpi.com

Reaction Pathway Modeling and Transition State Characterization for Nucleophilic Acyl Substitution

This compound, as an acid chloride, primarily undergoes nucleophilic acyl substitution reactions. libretexts.org Computational modeling can be used to map the entire reaction pathway, identify intermediates, and characterize the transition states. This provides detailed mechanistic insights, including the calculation of activation energies.

The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. masterorganicchemistry.com

Addition Step: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. khanacademy.org

Elimination Step: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O π-bond, and the chloride ion, being a good leaving group, is expelled. masterorganicchemistry.com

Computational modeling would focus on locating the transition state structure for the first (addition) step, which is typically the rate-determining step. youtube.com By calculating the energy of this transition state relative to the reactants, the activation energy (energy barrier) for the reaction can be determined, allowing for the prediction of reaction rates.

Thermodynamic Property Predictions for Reactions involving this compound

DFT calculations can be used to predict the thermodynamic properties of reactions, such as hydrolysis, involving this compound. By calculating the total energies of the reactants and products, key thermodynamic quantities can be determined. researchgate.netmdpi.com

Enthalpy of Reaction (ΔH): This indicates whether a reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). The hydrolysis of acid chlorides is known to be highly exothermic. cyberleninka.ru

Gibbs Free Energy of Reaction (ΔG): This determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous one.

Entropy of Reaction (ΔS): This measures the change in disorder of the system during the reaction.

For example, in the hydrolysis of this compound with water to form (2E)-3-(1-naphthyl)acrylic acid and hydrochloric acid, DFT calculations would be performed on all four species. The differences in their calculated electronic energies, combined with corrections for zero-point vibrational energy, thermal energy, and entropy, would yield the values for ΔH, ΔG, and ΔS for the reaction. Studies on the simpler acryloyl chloride have shown its reaction with water to be exothermic. cyberleninka.ru

Polymer Science Applications and Materials Research

Monomer for Radical Polymerization and Copolymerization

(2E)-3-(1-Naphthyl)acryloyl chloride can theoretically serve as a monomer in radical polymerization and copolymerization reactions. The acryloyl chloride moiety contains a vinyl group that is susceptible to attack by radical initiators, leading to chain propagation. The general mechanism for the radical polymerization of an acryloyl monomer is initiated by the decomposition of an initiator (e.g., AIBN or benzoyl peroxide) to form primary radicals. These radicals then react with the monomer to form a growing polymer chain.

In copolymerization, this compound could be combined with other vinyl monomers to tailor the properties of the final copolymer. The incorporation of the naphthyl group would be expected to enhance properties such as the glass transition temperature (Tg) and refractive index of the resulting material.

Design and Synthesis of Functionalized Polymers with Naphthyl-Acryloyl Side Chains

The primary application of this compound in polymer science is likely as a modifying agent to introduce naphthyl-acryloyl side chains onto existing polymers. This approach allows for the precise control of the functional group content and distribution along the polymer backbone. Polymers with hydroxyl or amine functional groups are ideal candidates for modification with this compound. The highly reactive acyl chloride group readily reacts with these nucleophiles to form ester or amide linkages, respectively, covalently attaching the naphthyl-acryloyl group as a side chain.

The synthesis of such functionalized polymers would typically involve dissolving the parent polymer in a suitable aprotic solvent, followed by the dropwise addition of this compound in the presence of an acid scavenger, such as a tertiary amine (e.g., triethylamine), to neutralize the HCl byproduct.

The introduction of the naphthyl-acryloyl side chains can impart several desirable properties to the polymer, including:

Enhanced Thermal Stability: The rigid aromatic structure of the naphthyl group can increase the glass transition temperature of the polymer.

Modified Optical Properties: The naphthyl group is chromophoric and can influence the refractive index and UV-Vis absorption characteristics of the material.

Increased Hydrophobicity: The large, nonpolar naphthyl group will increase the hydrophobic character of the polymer.

Post-Modification of Poly(acryloyl chloride) with Complex Ligands

While this compound is a reactive molecule for introducing functionality, the reverse approach involves the post-modification of a pre-formed reactive polymer like poly(acryloyl chloride) (PAC). PAC is a highly versatile precursor polymer due to the presence of reactive acyl chloride groups along its backbone. These groups can be readily reacted with a variety of nucleophiles, including complex ligands containing hydroxyl or amine functionalities.

In this context, while this compound itself would not be used to modify PAC (as it is also an acyl chloride), a related compound, (2E)-3-(1-naphthyl)acrylic acid or an alcohol/amine derivative containing the naphthyl moiety, could be used. For instance, reacting PAC with a compound like 1-naphthaleneethanol (B15308) would result in a polymer with naphthyl-containing ester side chains. This method provides a powerful tool for creating a library of functional polymers with tailored properties by reacting a single parent polymer with various functional molecules.

Characterization of Polymer Properties relevant to Application (e.g., Molecular Weight by GPC, Glass Transition Temperature by DSC)

The characterization of polymers derived from or modified with this compound is crucial for understanding their structure-property relationships and potential applications. Key analytical techniques include:

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. This information is vital as the mechanical and solution properties of a polymer are highly dependent on its molecular weight. For polymers containing the bulky naphthyl group, careful selection of the GPC solvent and calibration standards is necessary to obtain accurate results.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to measure the glass transition temperature (Tg) of amorphous polymers. The Tg is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The incorporation of the rigid naphthyl group is expected to increase the Tg of the polymer.

The table below summarizes hypothetical characterization data for a polymer before and after modification with a naphthyl-containing compound, illustrating the expected changes in properties.

| Polymer Sample | Mn ( g/mol ) | PDI | Tg (°C) |

| Poly(hydroxyethyl acrylate) | 50,000 | 1.5 | 25 |

| Poly(hydroxyethyl acrylate) modified with this compound | 65,000 | 1.6 | 85 |

Advanced Research Trends and Future Directions for 2e 3 1 Naphthyl Acryloyl Chloride

Catalytic Asymmetric Synthesis utilizing Naphthyl-Acryloyl Scaffolds

The development of catalysts and ligands that can control the stereochemical outcome of a reaction is a cornerstone of modern organic chemistry. Naphthyl-based structures, particularly those with axial chirality like BINOL and BINAP derivatives, are considered "privileged scaffolds" in asymmetric catalysis. nih.govbohrium.com The restricted rotation around the aryl-aryl bond in these binaphthyl systems creates a stable and well-defined chiral environment that can effectively induce enantioselectivity in metal-catalyzed reactions. nih.gov

While direct use of (2E)-3-(1-Naphthyl)acryloyl chloride in catalysis is less common, the broader naphthyl-acryloyl scaffold is integral to the design of chiral ligands. These ligands are crucial for transition-metal-catalyzed enantioselective C-H functionalization, a powerful method for creating complex chiral molecules. bohrium.com The unique stereochemical features and the ease with which their steric and electronic properties can be modified make binaphthyl-based ligands highly versatile. bohrium.com For instance, chiral ligands incorporating binaphthyl scaffolds have been successfully applied in various asymmetric C-H activation and cycloaddition reactions catalyzed by metals like palladium, rhodium, and iridium. nih.govbohrium.com

Researchers are exploring new strategies for creating axially chiral compounds, including naphthyl-indoles, through catalytic asymmetric reactions. researchgate.net These methods often rely on chiral catalysts, such as phosphoric acids, to control the atroposelective addition of molecules to racemic starting materials. researchgate.net The principles discovered in these systems can inform the future design of catalysts and reactions that directly utilize the naphthyl-acryloyl framework to create valuable, enantioenriched products.

Table 1: Examples of Naphthyl-Based Scaffolds in Asymmetric Catalysis

| Scaffold/Ligand Family | Metal Catalyst | Reaction Type | Key Feature |

| Binaphthyl-based Phosphines (e.g., BINAP) | Rhodium, Iridium, Palladium | C-H Functionalization, Cyclization | Versatile electronic and steric properties. bohrium.com |

| BINOL Derivatives | Iron(II), Copper(I) | Oxidative Coupling, C-H Functionalization | Used for both C(sp2)-H and C(sp3)-H activation. bohrium.commdpi.com |

| NOBINAc Ligands | Palladium | C-H Activation, Cycloaddition | Combines axial chirality with a bidentate structure. nih.gov |

| Chiral Phosphoric Acids | (Organocatalyst) | Atroposelective Addition | Enables synthesis of axially chiral naphthyl-indoles. researchgate.net |

Development of Novel Materials for Advanced Applications

The incorporation of the rigid and planar naphthyl group from this compound into polymers can lead to materials with exceptional properties. Naphthalene-based polymers are being investigated for a wide range of advanced applications, from gas capture to high-performance plastics and electronics. mdpi.comrsc.org

Porous organic polymers (POPs) synthesized using naphthalene-containing building blocks exhibit high thermal stability and large surface areas, making them excellent candidates for CO2 capture. mdpi.com The naphthyl unit increases the cross-linking degree and enhances the π-conjugated system, which improves gas uptake capacity. mdpi.com For example, a polyaminal network incorporating naphthalene (B1677914) demonstrated a CO2 uptake of 133.32 mg/g at 273 K and 1 bar. mdpi.com

In the realm of high-performance materials, naphthalene-based polymers offer superior thermal stability compared to their counterparts. acs.org Phthalonitrile polymers containing naphthyl units show high glass transition temperatures and storage moduli, making them suitable for high-temperature applications. rsc.org Similarly, bio-based polyesters incorporating naphthalate segments exhibit significantly improved thermal stability and oxygen barrier properties compared to conventional PET, positioning them as sustainable alternatives for food packaging. acs.org

Furthermore, naphthalene diimide-based polymers are being developed for use in organic electronics, specifically in all-polymer solar cells. nih.gov These materials can be processed from environmentally friendly aqueous solutions and have shown promise in fabricating efficient and air-stable solar cell devices. nih.gov The reactivity of the acryloyl chloride group in this compound allows for its straightforward incorporation as a monomer or functionalizing agent into these diverse polymer systems.

Table 2: Applications of Naphthalene-Based Materials

| Material Type | Key Property | Potential Application |

| Porous Polyaminal Networks | High Porosity, π-Conjugated System | CO2 Capture, Heavy Metal Adsorption. mdpi.com |

| Phthalonitrile Polymers | High Thermal Stability, High Storage Modulus | High-Temperature Structural Resins. rsc.org |

| Bio-based Naphthalate Polyesters | Enhanced Thermal Stability, Low Oxygen Permeability | Sustainable Food Packaging. acs.org |

| Naphthalene Diimide Polymers | Water/Ethanol Soluble, Crystalline | Aqueous-Processed All-Polymer Solar Cells. nih.gov |

| Phthalocyanine-Copolymer Conjugates | Photosensitizing, Water-Miscible | Photodynamic Therapy. mdpi.com |

Green Chemistry Approaches to Synthesis and Derivatization

The synthesis of acid chlorides, including this compound, has traditionally relied on reagents like thionyl chloride or phosphorus trichloride, which generate significant hazardous waste. nih.govwikipedia.org Green chemistry principles are driving the development of more sustainable alternatives.

Continuous-flow microreactor systems offer a safer and more efficient method for synthesizing unstable acid chlorides. nih.govresearchgate.net These systems allow for rapid, on-demand synthesis with minimal reagent excess and improved safety. nih.gov Research has shown that using oxalyl chloride with a catalytic amount of DMF under solvent-free conditions is a highly sustainable method, achieving nearly full conversion within minutes. nih.govresearchgate.net Another approach involves using triphosgene, a solid phosgene (B1210022) equivalent, which can be safer to handle and results in high yields and purity with minimal by-products. google.com

For derivatization reactions, which are common for acryloyl chlorides, green chemistry emphasizes the use of environmentally benign solvents, particularly water. rsc.org The development of methods for reactions like oxyhalogenation of thiols to sulfonyl chlorides in water represents a significant step forward. rsc.org Derivatization is also used as a green approach to analysis; for instance, reacting highly reactive acryloyl chloride with aniline (B41778) allows for safer and more stable analysis by gas or liquid chromatography, avoiding the need for direct handling of the corrosive starting material. functmaterials.org.uapatsnap.com These principles can be directly applied to the synthesis and subsequent reactions of this compound to reduce environmental impact.

Table 3: Green Chemistry Strategies for Acryloyl Chloride Synthesis

| Method | Key Reagent(s) | Advantages |

| Continuous-Flow Microreactor | Oxalyl chloride, cat. DMF | Fast, selective, on-demand synthesis, solvent-free potential. nih.govresearchgate.net |

| Solid Phosgene Chemistry | Triphosgene | High conversion rate (>95%), mild reaction conditions, no toxic gas by-products. google.com |

| Alternative Chlorinating Agent | Benzoyl chloride | Efficient conversion of acrylic acid without phosphorus-based reagents. wikipedia.org |

Integration into Bioconjugation and Chemical Biology Research

The high reactivity of the acryloyl chloride functional group makes this compound a valuable tool for bioconjugation and chemical biology. wikipedia.org This group readily reacts with nucleophilic residues on biomolecules, such as the amine groups in lysine (B10760008) or the thiol groups in cysteine, to form stable covalent bonds. This reactivity enables its use as a linker or a label for proteins and other biological macromolecules.

The naphthalene moiety itself possesses useful properties for chemical biology applications. Its inherent fluorescence allows it to act as a reporter group, enabling researchers to track the location and interactions of labeled biomolecules. Furthermore, the naphthyl group is a key structural component in various biologically active molecules. nih.govekb.egnih.gov For example, derivatives of 2-cyano-3-(naphthalen-1-yl)acryloyl chloride have been synthesized and evaluated as potential anticancer agents, demonstrating potent activity against human breast cancer cell lines. nih.govresearchgate.net This highlights the potential of the naphthyl-acryloyl scaffold as a pharmacophore in drug discovery.

The ability to functionalize materials for biological applications is another key area of research. For instance, the acryloyl group is used to modify polymers for creating hydrogels used in biomedical applications or to functionalize surfaces like cryogels for attaching peptides and other bioactive molecules. researchgate.netrsc.org By combining the reactive handle of the acryloyl chloride with the unique properties of the naphthyl group, this compound serves as a powerful bifunctional molecule for developing novel bioconjugates, probes, and bioactive compounds.

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(1-naphthyl)acryloyl chloride, and how can purity be ensured?

The synthesis typically involves the reaction of 1-naphthylacrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

- Reagent Ratios : Use a 1:2 molar ratio of acid to chlorinating agent to maximize conversion .

- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., polymerization) .

- Purification : Distillation under reduced pressure (e.g., 80–90°C at 10 mmHg) or column chromatography (hexane/ethyl acetate) to isolate the product. Purity (>95%) can be confirmed via HPLC or GC-MS, with residual solvents quantified using Karl Fischer titration .

Q. How can the stereochemical integrity of the (2E)-configuration be verified?

- NMR Analysis : The trans (E) configuration is confirmed by coupling constants (J = 15–16 Hz) between the α- and β-vinylic protons in ¹H NMR .

- FT-IR : A strong carbonyl stretch (C=O) at ~1750 cm⁻¹ and C-Cl stretch at ~800 cm⁻¹ validate the acyl chloride functionality .

- X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction resolves the spatial arrangement of substituents .

Q. What are the critical storage conditions to prevent degradation?

- Stabilizers : Add 200–400 ppm phenothiazine or hydroquinone monomethyl ether (MEHQ) to inhibit radical-induced polymerization .

- Storage : Keep in amber glass under inert gas (argon/nitrogen) at –20°C. Monitor for discoloration (yellowing indicates decomposition) .

Advanced Research Questions

Q. How can competing side reactions (e.g., polymerization) be suppressed during its use as an acylating agent?

- Low-Temperature Reactions : Conduct acylations at –10°C to slow radical chain propagation .

- Solvent Choice : Use polar aprotic solvents (e.g., dichloromethane) to stabilize the transition state and reduce nucleophilic interference .

- Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) at 0.1 mol% to terminate polymerization initiators .

Q. What analytical methods resolve contradictions in reported reaction yields for naphthylacryloyl chloride derivatives?

Discrepancies in yields (e.g., 40–85%) often arise from:

- Moisture Sensitivity : Trace water hydrolyzes the acyl chloride, reducing effective reagent concentration. Use activated molecular sieves in reactions .

- Substrate Steric Effects : Bulky naphthyl groups hinder nucleophilic attack. Optimize by pre-activating the acyl chloride with DMAP (4-dimethylaminopyridine) .

- Quantitative Analysis : Compare yields using standardized HPLC protocols with internal standards (e.g., triphenylmethane) to normalize variability .

Q. How does this compound participate in surface functionalization of nanomaterials?

- Carbon Nanotube (CNT) Modification : React with oxidized CNTs in DMF at 60°C to form ester linkages. FT-IR shows new peaks at 1730 cm⁻¹ (ester C=O), and TGA confirms ~10% weight loss due to organic grafting .

- Polymer Hybrids : Co-polymerize with methyl methacrylate (MMA) via free-radical initiators (e.g., AIBN). DSC reveals increased T_g (glass transition temperature) due to rigid naphthyl moieties .

Q. What mechanistic insights explain its reactivity in Friedel-Crafts acylations?

- Electrophilic Activation : Lewis acids (e.g., AlCl₃) polarize the C-Cl bond, enhancing electrophilicity at the carbonyl carbon.

- Arenium Ion Stability : The naphthyl group stabilizes charge delocalization during electrophilic aromatic substitution, favoring para-substitution in electron-rich arenes .

- Kinetic Studies : Monitor reaction progress via in situ Raman spectroscopy; rate constants correlate with AlCl₃ concentration (second-order dependence) .

Methodological Considerations

Q. How should researchers address discrepancies in thermal stability data?

Conflicting DSC results (e.g., decomposition onset at 120°C vs. 150°C) may stem from:

- Stabilizer Variability : Commercial samples often contain different inhibitors (e.g., phenothiazine vs. MEHQ), altering degradation pathways .

- Heating Rates : Use slow ramp rates (2°C/min) to detect subtle thermal events. Compare data under identical experimental conditions .

Q. What strategies mitigate toxicity risks during handling?

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to limit vapor exposure (TLV-TWA: 0.1 ppm) .

- PPE : Wear nitrile gloves and aprons; avoid latex due to permeation risks.

- Spill Management : Neutralize spills with sodium bicarbonate before disposal .

Data Presentation Guidelines

- Structural Diagrams : Include numbered IUPAC names and atom labeling for clarity in publications .

- Reproducibility : Report detailed reaction conditions (e.g., "stirred at 0°C for 2 h" vs. "room temperature") to enable replication .

- Statistical Validation : Use ANOVA for yield comparisons across ≥3 independent trials .

Retrosynthesis Analysis